Cas no 1038266-66-8 (N-{2-[(cyclohexylmethyl)amino]ethyl}acetamide)
![N-{2-[(cyclohexylmethyl)amino]ethyl}acetamide structure](https://ja.kuujia.com/scimg/cas/1038266-66-8x500.png)
N-{2-[(cyclohexylmethyl)amino]ethyl}acetamide 化学的及び物理的性質
名前と識別子
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- N-{2-[(cyclohexylmethyl)amino]ethyl}acetamide
- Acetamide, N-[2-[(cyclohexylmethyl)amino]ethyl]-
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- インチ: 1S/C11H22N2O/c1-10(14)13-8-7-12-9-11-5-3-2-4-6-11/h11-12H,2-9H2,1H3,(H,13,14)
- InChIKey: OLXDCLIIDOQGJK-UHFFFAOYSA-N
- ほほえんだ: C(NCCNCC1CCCCC1)(=O)C
N-{2-[(cyclohexylmethyl)amino]ethyl}acetamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN8189-5G |
N-{2-[(cyclohexylmethyl)amino]ethyl}acetamide |
1038266-66-8 | 95% | 5g |
¥ 9,655.00 | 2023-04-03 | |
Enamine | EN300-169456-1.0g |
N-{2-[(cyclohexylmethyl)amino]ethyl}acetamide |
1038266-66-8 | 1g |
$743.0 | 2023-05-24 | ||
Enamine | EN300-169456-2.5g |
N-{2-[(cyclohexylmethyl)amino]ethyl}acetamide |
1038266-66-8 | 2.5g |
$949.0 | 2023-09-20 | ||
Enamine | EN300-169456-5.0g |
N-{2-[(cyclohexylmethyl)amino]ethyl}acetamide |
1038266-66-8 | 5g |
$2152.0 | 2023-05-24 | ||
Enamine | EN300-169456-0.1g |
N-{2-[(cyclohexylmethyl)amino]ethyl}acetamide |
1038266-66-8 | 0.1g |
$427.0 | 2023-09-20 | ||
Ambeed | A1058751-1g |
N-{2-[(cyclohexylmethyl)amino]ethyl}acetamide |
1038266-66-8 | 95% | 1g |
$398.0 | 2024-08-02 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN8189-100mg |
N-{2-[(cyclohexylmethyl)amino]ethyl}acetamide |
1038266-66-8 | 95% | 100mg |
¥1134.0 | 2024-04-26 | |
Enamine | EN300-169456-1g |
N-{2-[(cyclohexylmethyl)amino]ethyl}acetamide |
1038266-66-8 | 1g |
$485.0 | 2023-09-20 | ||
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN8189-1g |
N-{2-[(cyclohexylmethyl)amino]ethyl}acetamide |
1038266-66-8 | 95% | 1g |
¥3163.0 | 2024-04-26 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN8189-100.0mg |
N-{2-[(cyclohexylmethyl)amino]ethyl}acetamide |
1038266-66-8 | 95% | 100.0mg |
¥1134.0000 | 2024-07-28 |
N-{2-[(cyclohexylmethyl)amino]ethyl}acetamide 関連文献
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Jian Jiao,Johanna Kanellopoulos,Wei Wang,Siddharth S. Ray,Hans Foerster,Dieter Freude,Michael Hunger Phys. Chem. Chem. Phys., 2005,7, 3221-3226
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Panpan Su,Yash Boyjoo,Shiyang Bai J. Mater. Chem. A, 2019,7, 19415-19422
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Yangyang Li,Junjie Guo,Xiaohui Liu,Weiping Qin J. Mater. Chem. C, 2016,4, 2123-2126
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Zhen Wang,Lei He,Lian Duan,Jun Yan,Ruiren Tang,Chunyue Pan,Xiangzhi Song Dalton Trans., 2015,44, 15914-15923
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Ashokanand Vimalanandan,George Polymeros,Angel A. Topalov,Michael Rohwerder Phys. Chem. Chem. Phys., 2017,19, 17019-17027
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Dehua Zhou,Kongjun Zhu,Qingliu Wu,Yifeng Wang,Guoan Tai Nanoscale, 2016,8, 1975-1985
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Xiaoyan Xu,Jun Zhang,Hongguang Xia Org. Biomol. Chem., 2018,16, 1227-1241
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8. Calcium sulfate hemihydrate whisker reinforced polyvinyl alcohol with improved shape memory effect†Wenpeng Zhao,Chuanhui Gao,Hongfei Sang,Jun Xu,Chuanxing Wang,Yumin Wu RSC Adv., 2016,6, 52982-52986
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Junhong Zhao,Linzhu Zhou,Ting Li,Mei Liu,Leilei Liu RSC Adv., 2016,6, 59497-59501
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Andrea Causero,Holger Elsen,Gerd Ballmann,Ana Escalona,Sjoerd Harder Chem. Commun., 2017,53, 10386-10389
N-{2-[(cyclohexylmethyl)amino]ethyl}acetamideに関する追加情報
Comprehensive Overview of N-{2-[(cyclohexylmethyl)amino]ethyl}acetamide (CAS No. 1038266-66-8)
N-{2-[(cyclohexylmethyl)amino]ethyl}acetamide (CAS No. 1038266-66-8) is a specialized organic compound gaining attention in pharmaceutical and biochemical research. This molecule, characterized by its cyclohexylmethyl and acetamide functional groups, exhibits unique properties that make it valuable for drug discovery and material science applications. Researchers are particularly interested in its potential as a bioactive intermediate due to its structural versatility and compatibility with various synthetic pathways.
The compound's molecular structure features a cyclohexane ring attached to a methylaminoethyl chain, terminated by an acetamide group. This configuration contributes to its lipophilicity and hydrogen bonding capacity, properties crucial for membrane permeability in biological systems. Recent studies suggest potential applications in neurological research, where similar structures have shown promise in modulating neurotransmitter activity.
In the context of current research trends, N-{2-[(cyclohexylmethyl)amino]ethyl}acetamide aligns with growing interest in small molecule therapeutics and targeted drug delivery systems. The pharmaceutical industry is actively exploring compounds with cyclohexyl motifs for their ability to enhance drug stability and bioavailability. This has led to increased searches for "cyclohexyl-containing bioactive compounds" and "acetamide derivatives in drug design" across scientific databases.
Synthetic approaches to 1038266-66-8 typically involve reductive amination strategies, combining cyclohexylmethylamine with appropriate ethylenediamine precursors followed by acetylation. The compound's purification often employs chromatographic techniques, with HPLC being particularly effective for obtaining high-purity material. Analytical characterization commonly includes NMR spectroscopy and mass spectrometry to confirm structural integrity.
From a structure-activity relationship perspective, the cyclohexylmethyl moiety contributes to steric bulk that may influence receptor binding characteristics. Meanwhile, the acetamide terminus provides potential sites for hydrogen bond interactions with biological targets. These features have sparked interest in its potential as a scaffold for kinase inhibitors or GPCR modulators, topics frequently searched in medicinal chemistry forums.
In material science applications, N-{2-[(cyclohexylmethyl)amino]ethyl}acetamide has been explored as a building block for functional polymers. Its amphiphilic nature makes it suitable for creating smart materials with responsive properties. Recent patent literature reveals growing interest in such compounds for controlled release systems and surface modification technologies.
The compound's physicochemical properties include moderate water solubility enhanced by its polar acetamide group, balanced by the hydrophobic cyclohexyl component. This dual character makes it interesting for formulation scientists working on drug delivery optimization, a hot topic in pharmaceutical development circles. Stability studies indicate good thermal resistance under standard storage conditions.
Quality control protocols for 1038266-66-8 emphasize impurity profiling, particularly monitoring for residual solvents and process-related byproducts. Advanced techniques like LC-MS are employed to ensure batch-to-batch consistency, crucial for research reproducibility. These analytical considerations align with current Good Manufacturing Practice (cGMP) standards increasingly demanded in research chemical supply chains.
Emerging applications explore the compound's potential in bioconjugation chemistry, where its primary amine functionality serves as an attachment point for fluorescent labels or targeting ligands. This connects to trending research in theranostics - the combination of therapy and diagnostics - a field generating substantial academic and commercial interest.
Environmental and safety assessments indicate that N-{2-[(cyclohexylmethyl)amino]ethyl}acetamide requires standard laboratory precautions, with no extraordinary hazards identified. Proper handling includes use of personal protective equipment and adherence to chemical hygiene practices, consistent with handling most research chemicals. These safety profiles are increasingly important to researchers who prioritize green chemistry principles.
The commercial availability of CAS 1038266-66-8 has expanded in recent years, reflecting growing research demand. Suppliers typically offer the compound in various packaging configurations ranging from milligram to kilogram quantities, with certificates of analysis becoming standard. This availability supports its increasing use in high-throughput screening platforms and combinatorial chemistry approaches.
Future research directions may explore structure optimization of this scaffold to enhance specific pharmacological properties. The scientific community shows particular interest in developing chiral derivatives and investigating their stereoselective interactions with biological targets. Such developments could position this compound family as valuable tools in precision medicine initiatives.
In summary, N-{2-[(cyclohexylmethyl)amino]ethyl}acetamide represents an interesting case study in medicinal chemistry and material science innovation. Its balanced physicochemical profile, synthetic accessibility, and structural versatility continue to attract research attention across multiple disciplines. As investigation progresses, this compound may yield important insights for drug discovery and advanced material development in coming years.
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